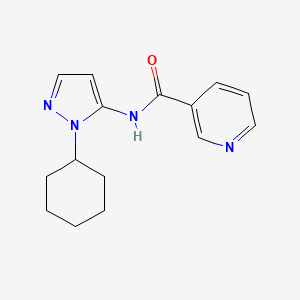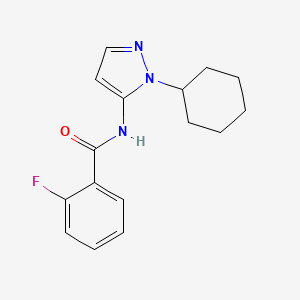
3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide, also known as 3F-Phenmetrazine, is a novel designer drug that has been gaining popularity in the research community. It belongs to the phenylmorpholine class of drugs and is structurally similar to the well-known stimulant drug, phenmetrazine. 3F-Phenmetrazine has been found to have potent psychostimulant effects, making it a promising candidate for research in the field of pharmacology.
Mécanisme D'action
The exact mechanism of action of 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain, leading to increased arousal, alertness, and euphoria. It may also inhibit the reuptake of these neurotransmitters, leading to prolonged effects.
Biochemical and Physiological Effects:
3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine has been found to have several biochemical and physiological effects. It increases heart rate and blood pressure, leading to increased cardiovascular activity. It also increases body temperature and can cause sweating and dehydration. In addition, it can cause appetite suppression and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine in lab experiments is its potent psychostimulant effects. It can be used to investigate the effects of stimulant drugs on behavior, cognition, and neurotransmitter levels. However, its limitations include its potential for abuse and its lack of specificity for certain neurotransmitter systems.
Orientations Futures
There are several future directions for research on 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Another area of interest is its potential as a tool for studying the role of dopamine and norepinephrine in the brain. Further research is needed to fully understand the effects and potential applications of 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine involves the reaction of 3-fluorobenzaldehyde with N-methylphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with thiophen-2-ylmethyl chloride to produce 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine has been the subject of several scientific studies, with researchers investigating its potential as a psychostimulant drug. One study found that 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine increased locomotor activity in mice, indicating its potential as a stimulant drug. Another study found that 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine increased dopamine and norepinephrine levels in the brain, further supporting its potential as a psychostimulant drug.
Propriétés
IUPAC Name |
3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(9-12-6-3-7-17-12)13(16)10-4-2-5-11(14)8-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWXGXICNFTPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


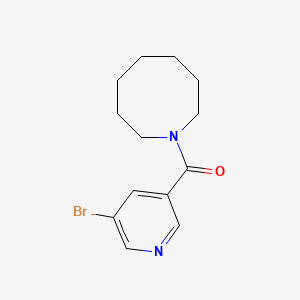
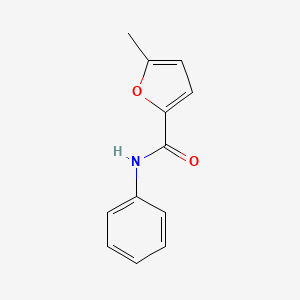
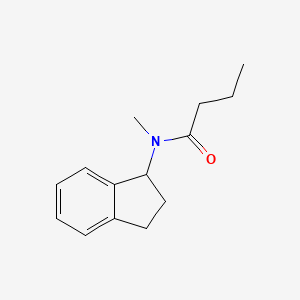
![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)
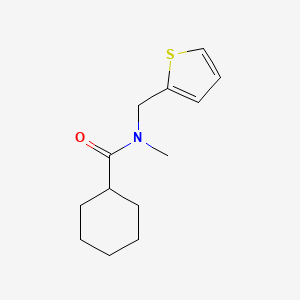
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)
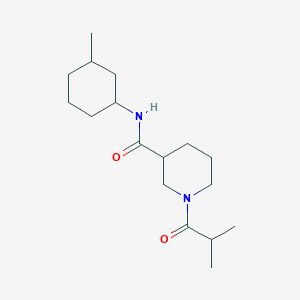



![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)
